REACTION_CXSMILES
|
[OH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1>C1(C)C=CC=CC=1>[C:5]([O:7][C:6](=[O:8])[C:5]1[CH:9]=[CH:10][C:2]([OH:1])=[CH:3][CH:4]=1)([CH3:9])([CH3:6])[CH3:4]
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
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OC1=CC=C(C(=O)O)C=C1
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Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Name
|
N,N′-dimethylformamide di-tert-butyl acetal
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Quantity
|
10.42 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
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Type
|
CUSTOM
|
Details
|
The mixture was stirred at 80° C. for 1 h 10 min.
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to rt
|
Type
|
WASH
|
Details
|
The solution was washed with water, twice with sat. NaHCO3 and sat. NaCl (15 mL each)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(C1=CC=C(C=C1)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.77 g | |
YIELD: CALCULATEDPERCENTYIELD | 131.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |